Cas no 1366572-43-1 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid
- EN300-1164336
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid
- 1366572-43-1
-
- インチ: 1S/C12H16N2O7/c1-12(2,3)21-11(17)13-7(6-10(15)16)8-4-5-9(20-8)14(18)19/h4-5,7H,6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m0/s1
- InChIKey: OZVZVOWLFCGOGK-ZETCQYMHSA-N
- ほほえんだ: O(C(N[C@H](C1=CC=C([N+](=O)[O-])O1)CC(=O)O)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 300.09575085g/mol
- どういたいしつりょう: 300.09575085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 135Ų
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164336-2.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 2.5g |
$2379.0 | 2023-05-23 | ||
Enamine | EN300-1164336-5.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 5g |
$3520.0 | 2023-05-23 | ||
Enamine | EN300-1164336-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 1g |
$1214.0 | 2023-05-23 | ||
Enamine | EN300-1164336-0.25g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 0.25g |
$1117.0 | 2023-05-23 | ||
Enamine | EN300-1164336-0.5g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 0.5g |
$1165.0 | 2023-05-23 | ||
Enamine | EN300-1164336-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 500mg |
$1165.0 | 2023-10-03 | ||
Enamine | EN300-1164336-2500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1164336-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 5000mg |
$3520.0 | 2023-10-03 | ||
Enamine | EN300-1164336-0.05g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 0.05g |
$1020.0 | 2023-05-23 | ||
Enamine | EN300-1164336-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-nitrofuran-2-yl)propanoic acid |
1366572-43-1 | 100mg |
$1068.0 | 2023-10-03 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid 関連文献
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acidに関する追加情報
Research Briefing on (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid (CAS: 1366572-43-1)
The compound (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid (CAS: 1366572-43-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid as a key intermediate in the synthesis of novel bioactive molecules. The presence of the 5-nitrofuran moiety and the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly valuable for the construction of complex pharmacophores. Researchers have successfully utilized this compound in the development of antimicrobial and anticancer agents, leveraging its ability to interact with specific biological targets.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a building block for the synthesis of nitrofuran-based inhibitors targeting bacterial nitroreductases. The study demonstrated that derivatives of (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid exhibited potent activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, with minimal cytotoxicity to human cells. These findings underscore the compound's potential as a scaffold for developing new antibiotics.
Another significant application of this compound lies in its role as a precursor for the synthesis of protease inhibitors. A recent preprint on bioRxiv detailed the use of (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid in the design of covalent inhibitors for SARS-CoV-2 main protease (Mpro). The study reported that the nitrofuran moiety facilitated selective binding to the active site of Mpro, leading to the development of compounds with nanomolar inhibitory activity. This research opens new avenues for the treatment of COVID-19 and other viral infections.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid. Issues such as metabolic stability and oral bioavailability need to be addressed to translate these findings into clinically viable therapeutics. Ongoing research is focused on structural modifications to enhance the drug-like properties of these compounds while retaining their biological activity.
In conclusion, (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid (CAS: 1366572-43-1) represents a versatile and valuable tool in medicinal chemistry. Its applications span from antimicrobial and antiviral drug development to the exploration of novel therapeutic targets. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs.
1366572-43-1 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-nitrofuran-2-yl)propanoic acid) 関連製品
- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)
- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)
- 756475-16-8(3-fluoroazepan-4-one)
- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)
- 2138404-43-8(3-(methoxycarbonyl)oxane-3-carboxylic acid)
- 1518581-43-5(1-{furo3,2-cpyridin-2-yl}ethan-1-amine)
- 1213065-82-7((4S)-6-CHLORO-8-FLUOROCHROMANE-4-YLAMINE)
- 2137606-73-4(8-Azaspiro[4.5]decan-1-amine, 8-(methylsulfonyl)-)
- 1404825-01-9(2-{[(benzyloxy)carbonyl]amino}hex-4-ynoic acid)
- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)